molecular formula C18H17FN4O3S2 B2705736 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-69-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2705736
CAS RN: 1021249-69-3
M. Wt: 420.48
InChI Key: LOQFTXOPDMDQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O3S2 and its molecular weight is 420.48. The purity is usually 95%.
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Scientific Research Applications

GyrB ATPase Inhibitors and Antituberculosis Activity

Compounds related to the specified chemical have been designed and synthesized for their in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promising results as antituberculosis agents. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate demonstrated activity against all tested strains with notable inhibition rates and minimal cytotoxicity, indicating potential for further development as tuberculosis treatments (Jeankumar et al., 2013).

Microwave-Assisted Synthesis and Biological Activities

Another study focused on the microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties linked with 1,3,4-thiadiazole, showcasing antimicrobial, antilipase, and antiurease activities. This demonstrates the compound's potential as a versatile scaffold for developing new antimicrobial agents with additional beneficial biological activities (Başoğlu et al., 2013).

Inhibition of Nitric Oxide Synthase

Research into pyrazoline and thiadiazoline derivatives, incorporating carboxamide or carbothioamide moieties, has shown inhibition against different isoforms of nitric oxide synthase, indicative of potential therapeutic applications in conditions related to excessive nitric oxide production. Some derivatives preferentially inhibited the neuronal isoform of nitric oxide synthase, suggesting specificity that could be leveraged in drug design (Arias et al., 2018).

Antimicrobial Activities

A variety of newly synthesized compounds, including thiosemicarbazides, triazoles, and Schiff bases starting from similar chemical scaffolds, demonstrated significant antimicrobial activities. This indicates the potential for these compounds to serve as bases for developing new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance (Bayrak et al., 2009).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S2/c1-3-27-18-22-21-17(28-18)20-16(25)13-8-14(24)15(9-23(13)2)26-10-11-4-6-12(19)7-5-11/h4-9H,3,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQFTXOPDMDQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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